molecular formula C6H6BrNO2S B11758893 Methyl 2-(bromomethyl)thiazole-4-carboxylate

Methyl 2-(bromomethyl)thiazole-4-carboxylate

Cat. No.: B11758893
M. Wt: 236.09 g/mol
InChI Key: SLMFIQGSMLATDA-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)thiazole-4-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)thiazole-4-carboxylate typically involves the bromination of methyl thiazole-4-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(bromomethyl)thiazole-4-carboxylate is employed as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in the formation of complex molecules with potential therapeutic benefits. Additionally, it is used in the development of agrochemicals and other biologically active agents .

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(bromomethyl)thiazole-4-carboxylate stands out due to its specific bromomethyl group, which provides unique reactivity compared to other thiazole derivatives. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring selective reactivity .

Properties

Molecular Formula

C6H6BrNO2S

Molecular Weight

236.09 g/mol

IUPAC Name

methyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H6BrNO2S/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3

InChI Key

SLMFIQGSMLATDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)CBr

Origin of Product

United States

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